
2-(Butan-2-yl)cyclohexyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)cyclohexyl chloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a butan-2-yl group and a chloroacetate ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)cyclohexyl chloroacetate typically involves the esterification of 2-(Butan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloroacetate group in 2-(Butan-2-yl)cyclohexyl chloroacetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various amines.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: 2-(Butan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 2-(Butan-2-yl)cyclohexanol.
科学的研究の応用
Chemistry: 2-(Butan-2-yl)cyclohexyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a model compound for investigating the metabolism of esters in living organisms.
Medicine: While specific medical applications of this compound are not well-documented, esters of this type are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavors, and plasticizers. Its unique structure makes it a valuable component in various chemical formulations.
作用機序
The mechanism of action of 2-(Butan-2-yl)cyclohexyl chloroacetate primarily involves its hydrolysis to release 2-(Butan-2-yl)cyclohexanol and chloroacetic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of ester bonds. The released products can then participate in various biochemical pathways, depending on the biological context.
類似化合物との比較
Cyclohexyl chloroacetate: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Butan-2-yl)cyclohexanol: The alcohol counterpart of the ester, lacking the chloroacetate group.
Butyl chloroacetate: Contains a linear butyl group instead of the cyclohexane ring.
Uniqueness: 2-(Butan-2-yl)cyclohexyl chloroacetate is unique due to the presence of both a cyclohexane ring and a butan-2-yl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
91883-22-6 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC名 |
(2-butan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C12H21ClO2/c1-3-9(2)10-6-4-5-7-11(10)15-12(14)8-13/h9-11H,3-8H2,1-2H3 |
InChIキー |
RGBMXRHDGBCMQK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CCCCC1OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



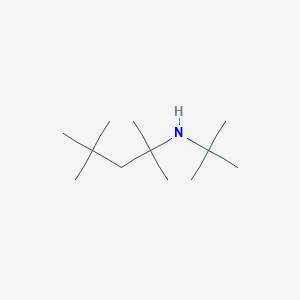

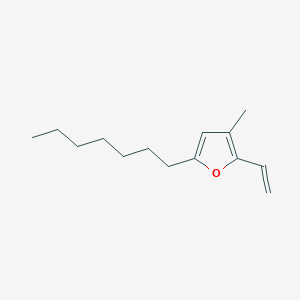
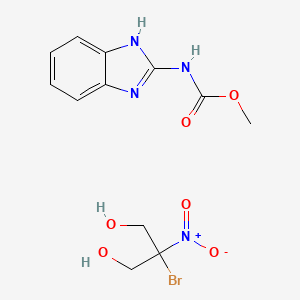
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)

![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
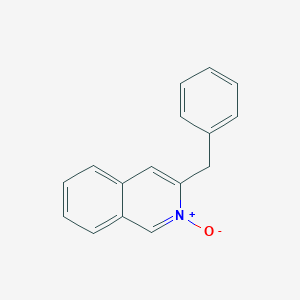
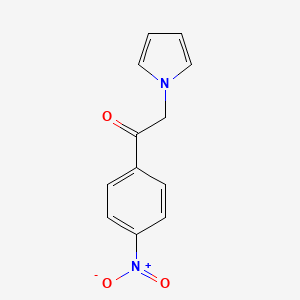
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
